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Iohexol-d3

Cat. No.: B1159169
M. Wt: 824.16
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Iohexol (B1672079) as a Glomerular Filtration Marker in Research Contexts

Iohexol is a non-ionic, water-soluble, tri-iodinated contrast agent commonly used in X-ray imaging procedures wikipedia.orgnih.govgiornaleitalianodinefrologia.it. Beyond its imaging applications, iohexol has gained significant traction in research as an exogenous marker for assessing glomerular filtration rate (GFR) nih.govgiornaleitalianodinefrologia.ituit.noplos.org. GFR is a key indicator of kidney function, and accurate measurement is essential for diagnosing and managing renal diseases giornaleitalianodinefrologia.itplos.org.

Iohexol is considered a suitable GFR marker because it is primarily eliminated from the body by glomerular filtration, with negligible tubular secretion or reabsorption nih.govgiornaleitalianodinefrologia.ituit.no. After intravenous injection, it is quantitatively recovered in the urine nih.gov. Its low molecular weight (821.142 g/mol ) and low protein binding (<2%) contribute to its reliable filtration by the glomeruli wikipedia.orguit.nomims.comnih.gov. The clearance of iohexol from plasma over time provides a direct measure of GFR giornaleitalianodinefrologia.it. This method offers advantages over traditional endogenous markers like creatinine (B1669602) and cystatin C, which can be influenced by factors unrelated to kidney function, such as muscle mass, age, and diet giornaleitalianodinefrologia.it. Iohexol clearance has demonstrated high precision and reproducibility in research settings, even in individuals with impaired renal function giornaleitalianodinefrologia.it. It has been successfully standardized for GFR assessment in various animal models, including rats and cats, and shows good correlation with inulin (B196767) clearance, the classic reference method for GFR plos.orgnih.gov.

Rationale for Deuteration of Iohexol in Research Applications

The rationale for deuterating compounds like iohexol in research primarily revolves around enhancing analytical capabilities, particularly when using mass spectrometry for quantification and metabolic studies nih.gov. Deuteration involves replacing hydrogen atoms with deuterium (B1214612) atoms in the molecule. This isotopic substitution increases the mass of the molecule without significantly altering its chemical properties or biological behavior metsol.com.

In the context of iohexol, deuteration to form Iohexol-d3 (or other deuterated variants like Iohexol-d5 nih.govnih.govfluoroprobe.com) provides a stable, internal standard for quantitative analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) nih.govresearchgate.net. By spiking samples with a known amount of deuterated iohexol (this compound), researchers can accurately quantify the concentration of the non-labeled iohexol in biological matrices, compensating for potential variations during sample preparation and analysis nih.gov. This is particularly valuable in pharmacokinetic studies and GFR measurements where precise determination of iohexol concentrations in plasma or urine over time is critical metsol.comnih.gov.

Furthermore, deuteration can be used in metabolic studies to differentiate the parent compound from its metabolites. While iohexol is known to undergo minimal metabolism in the body mims.com, deuteration at specific positions could potentially be used in research to track any subtle metabolic transformations or to study the interaction of iohexol with drug transporters if such studies were within the research scope researchgate.net. The use of stable isotope-labeled compounds, including deuterated ones, is a recognized strategy in drug metabolism and toxicity studies to gain a better understanding of a compound's disposition nih.gov.

Scope and Academic Focus of this compound Research

The academic focus of research involving this compound is primarily centered on improving the accuracy and reliability of iohexol quantification in biological samples for research applications, particularly in the assessment of GFR. The use of this compound as an internal standard in LC-MS/MS methods is a key area of research, enabling highly sensitive and precise measurement of iohexol concentrations even in small sample volumes nih.govresearchgate.netresearchgate.net.

Research studies utilizing this compound contribute to refining methodologies for GFR determination in various research settings, including studies in animal models and potentially in research involving human participants where accurate GFR assessment is needed for studying disease progression or evaluating interventions giornaleitalianodinefrologia.itplos.orgnih.gov. The development and validation of analytical methods employing this compound are crucial for ensuring the quality and reliability of research data obtained using iohexol clearance as a GFR marker nih.govresearchgate.net.

Specific research findings often detail the analytical performance of methods using this compound, including parameters such as linearity, accuracy, precision, and limits of quantification in different biological matrices like plasma, blood, or serum nih.govresearchgate.netresearchgate.net. These studies are fundamental to establishing robust research protocols for using iohexol as a quantitative tool.

For example, research has focused on developing highly sensitive methods for iohexol quantification using LC-MS/MS with an internal standard, which could potentially allow for reduced iohexol dosages in research studies while maintaining accuracy researchgate.net. Studies have also explored the stability of iohexol in different sample types when using microsampling techniques, with deuterated iohexol serving as a critical component for method validation nih.govresearchgate.net.

While the primary academic focus is on analytical method development and validation for GFR assessment, the use of this compound supports broader research goals that require accurate kidney function data. This includes studies on the impact of various factors on GFR, the evaluation of novel therapeutic strategies for kidney diseases, and investigations into the pharmacokinetics of other compounds in the presence of varying renal function.

Compound Information

Here is a table listing the chemical compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
Iohexol3730 wikipedia.orgmims.comnih.govfishersci.cacenmed.com
This compoundNot explicitly found with a unique CID for d3, but deuterated iohexol (like d5) is mentioned nih.govnih.govfluoroprobe.com. PubChem CID for Iohexol-d5 is 46782072 nih.govfluoroprobe.com.

Data Tables

While specific quantitative data tables for this compound research findings would typically come from individual study results, the searches provide information on the types of data generated in these studies. Research using this compound as an internal standard in LC-MS/MS methods focuses on validating the analytical performance. A representative data structure from such studies might include:

Table 1: Analytical Validation Data for Iohexol Quantification using LC-MS/MS with this compound Internal Standard

ParameterBiological MatrixValue/RangeReference
Linearity (r²)Plasma/Blood/Serum> 0.998 (example range) researchgate.netresearchgate.net
Lower Limit of Quantification (LLOQ)Plasma/Blood/Serume.g., 50 pg/mL or 1 µg/mL nih.govresearchgate.net
Intra-day AccuracyPlasma/Blood/Serume.g., 91.2% - 98.7% researchgate.net
Inter-day AccuracyPlasma/Blood/Serume.g., 91.2% - 98.7% researchgate.net
Intra-day Precision (%RSD)Plasma/Blood/Serume.g., 2.7% - 9.2% researchgate.net
Inter-day Precision (%RSD)Plasma/Blood/Serume.g., 2.7% - 9.2% researchgate.net
Recovery RatePlasma/Blood/Serume.g., 100.8% ± 10.9% researchgate.net
Stability in MatrixDried Blood (VAMS)Stable for up to 12 days (example) nih.gov

These types of data tables are critical in academic publications to demonstrate the robustness and reliability of the analytical methods developed using this compound, thereby supporting its use in quantitative research applications like GFR assessment.

Properties

Molecular Formula

C₁₉H₂₃D₃I₃N₃O₉

Molecular Weight

824.16

Synonyms

5-[Acetyl(2,3-dihydroxypropyl)amino]-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide-d3;  Accudenz-d3;  Exypaque-d3;  Iohexol-d3;  Nycodenz-d3;  Omnipaque-d3;  Omnipaque 140-d3;  Omnipaque 240-d3; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Iohexol D3

Chemical Pathways for Iohexol (B1672079) Synthesis in Research Scale

The synthesis of Iohexol typically involves a multi-step chemical process. On a research scale, these pathways aim for efficiency and the production of high-purity material. Several synthetic routes have been disclosed in the literature. chemicaljournals.comchemicalbook.com A common approach involves starting from 5-amino-2,4,6-triiodoisophthalic acid. chemicaljournals.com However, the preparation of this intermediate can be challenging, often resulting in impurities like mono- and di-iodo moieties. chemicaljournals.com To achieve high purity in the final Iohexol product, purification is often required at multiple stages throughout the synthesis. chemicaljournals.com

One reported large-scale synthesis involves a six-step route utilizing easily isolatable intermediates. chemicaljournals.com A key step in Iohexol synthesis is the N-alkylation of an amide with 3-chloro-1,2-propanediol. chemicaljournals.comgoogle.com This reaction introduces the dihydroxypropyl groups that are characteristic of Iohexol's structure. nih.govwikipedia.orggoogle.com

Another synthetic route involves the reaction of 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with epichlorohydrin. chemicalbook.com This reaction can be carried out in the presence of a base like potassium hydroxide (B78521) and boric acid. chemicalbook.com Monitoring the reaction by HPLC is crucial to control the process and minimize impurities. chemicalbook.com

Research-scale synthesis often focuses on optimizing specific steps to improve yield and purity, sometimes employing different solvents or conditions compared to large-scale manufacturing. chemicaljournals.comgoogle.com For instance, the N-alkylation step can utilize solvents such as 2-(2-methoxyethoxy)ethanol (B87266) and propylene (B89431) glycol, or 1-methoxy-2-propanol, sometimes in combination with methanol. chemicaljournals.comgoogle.com

Deuteration Techniques and Methodologies for Iohexol-d3 and other Deuterated Analogues (e.g., Iohexol-d5)

The synthesis of deuterated Iohexol analogues like this compound and Iohexol-d5 involves incorporating deuterium (B1214612) atoms into specific positions of the molecule. caymanchem.comcaymanchem.commedchemexpress.com Deuterium labeling is achieved through specialized techniques that replace hydrogen atoms with deuterium. resolvemass.ca These techniques are crucial for creating stable isotope-labeled standards used in analytical applications. resolvemass.caaxios-research.com

Common methodologies for deuterium incorporation include hydrogen-deuterium exchange reactions, often utilizing deuterium oxide (D2O) as a deuterium source. resolvemass.caansto.gov.au Catalytic isotope exchange, frequently employing catalysts like palladium or platinum, can also facilitate the replacement of hydrogen with deuterium under controlled conditions. resolvemass.caresearchgate.net

Iohexol-d5, for example, is a deuterium-labeled form of Iohexol intended for use as an internal standard for quantification. caymanchem.comcaymanchem.commedchemexpress.com The specific positions of deuteration in this compound would determine the synthesis strategy. Iohexol-d5 is formally named 5-[acetyl(2,3-dihydroxypropyl-1,1,2,3,3-d5)amino]-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, indicating deuteration on one of the dihydroxypropyl arms attached to the acetamido group. caymanchem.comcaymanchem.com

The development of efficient regioselective deuterium labeling approaches is highly important for preparing deuterated reagents and analytical standards. rsc.org

Regioseelective Deuteration Approaches

Regioselective deuteration aims to introduce deuterium atoms at specific, desired positions within a molecule while leaving other hydrogen atoms untouched. researchgate.netrsc.org This is particularly important for complex molecules like Iohexol, where multiple sites are available for hydrogen-deuterium exchange. Achieving regioselectivity can be challenging, especially for C(sp3)-H bonds. researchgate.net

Techniques for regioselective deuteration can involve catalytic methods, where specific catalysts direct the exchange to certain positions. resolvemass.caresearchgate.netrsc.org For instance, some methods utilize palladium catalysis for regioselective deuteration of arenes. researchgate.net Hydrogen isotope exchange reactions can be versatile for introducing deuterium, but controlling the exact placement and quantity of deuterium can be difficult without regioselective methods. researchgate.netnih.gov

While general approaches to regioselective deuteration exist, specific methods for achieving regioselective deuteration on the complex structure of this compound would depend on the targeted deuterium positions. For Iohexol-d5, the deuteration is specified on one of the dihydroxypropyl groups, implying a method that selectively targets the hydrogen atoms on this particular side chain. caymanchem.comcaymanchem.com

Purification and Isolation of Deuterated Iohexol

Following the deuteration reaction, purification and isolation steps are essential to obtain high-purity deuterated Iohexol. ansto.gov.au These processes remove unreacted starting materials, reagents, by-products, and any non-deuterated or partially deuterated species.

Purification techniques commonly employed in organic synthesis are applicable here, including crystallization and chromatography. google.comansto.gov.au For Iohexol synthesis and purification, methods like crystallization from suitable solvents or solvent mixtures have been reported. google.comgoogle.com Treatment with ion exchange resins can also be used in the purification stage. google.com

Chromatographic methods, such as preparative HPLC, are often used for isolating and purifying labeled compounds, especially to achieve high chemical and isotopic purity required for analytical standards. ansto.gov.ausymeres.comchemie-brunschwig.ch Macroporous adsorbent resins have also been explored for the purification of Iohexol, which could potentially be adapted for deuterated analogues. google.com

The goal of purification is to obtain deuterated Iohexol with a high degree of chemical purity and the desired isotopic enrichment. axios-research.comchemie-brunschwig.ch

Characterization of this compound Purity and Isotopic Enrichment for Research

Accurate characterization of deuterated Iohexol is critical to confirm its identity, chemical purity, and isotopic enrichment. axios-research.comchemie-brunschwig.chnih.gov This is particularly important when the compound is intended for use as an analytical standard. axios-research.comsymeres.com

Mass spectrometry (MS), including electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), is a powerful tool for characterizing the isotopic purity of deuterium-labeled compounds and monitoring hydrogen-deuterium exchange reactions. nih.govresearchgate.net ESI-HRMS allows for the assignment and distinction of H/D isotopolog ions (D0-Dn), providing information on the distribution of deuterium atoms. nih.govresearchgate.net Mass spectrometry is routinely used to confirm isotopic enrichment and structural integrity of stable isotope reference standards. axios-research.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is also vital for structural confirmation and determining the position and extent of deuteration. chemicaljournals.comansto.gov.au The absence or reduction of signals in the 1H NMR spectrum at positions where hydrogen has been replaced by deuterium provides direct evidence of successful deuteration.

High-performance liquid chromatography (HPLC) is used to assess the chemical purity of the deuterated product, ensuring the absence of significant chemical impurities. chemicaljournals.comchemie-brunschwig.ch Coupling HPLC with mass spectrometry (HPLC-MS or UPLC-MS) provides a hyphenated technique that offers both separation and structural information, valuable for analyzing complex reaction mixtures and confirming the purity and identity of the target deuterated compound. nih.govresearchgate.net

Other analytical techniques like Infrared (IR) spectroscopy can provide complementary information about the functional groups present in the molecule. chemicaljournals.comansto.gov.au

Control of Impurities in Deuterated Iohexol Synthesis for Analytical Standards

Controlling impurities during the synthesis of deuterated Iohexol is paramount, especially when it is intended for use as an analytical standard. symeres.com Impurities, whether process-related or degradation products, can interfere with analytical measurements and affect the accuracy of quantification when using the deuterated compound as an internal standard. symeres.comchemrxiv.org

Regulatory authorities have strict guidelines regarding the identification, characterization, and control of impurities in pharmaceutical products and analytical standards. symeres.com Therefore, synthetic strategies for deuterated Iohexol must consider the potential formation of impurities and incorporate methods to minimize and control them.

Synthesis of known impurities can provide reference standards for qualitative and quantitative analysis of impurities in the final deuterated product, improving quality control. google.com

Purification techniques discussed earlier, such as crystallization, chromatography (HPLC, preparative HPLC), and the use of adsorbent or ion exchange resins, are crucial for removing impurities and achieving the high purity required for analytical standards. google.comgoogle.comsymeres.comgoogle.com

Analytical methods, particularly highly sensitive techniques like LC-MS and GC-MS, are used to detect and quantify impurities in the final deuterated product. resolvemass.caresearchgate.net Ensuring high chemical and isotopic purity is essential for the reliability and accuracy of analytical applications where deuterated Iohexol is used as a standard. axios-research.comchemie-brunschwig.ch

The quality control process for deuterated standards often involves thorough testing using a range of analytical techniques to verify chemical purity, isotopic enrichment, and the absence of interfering impurities. chemie-brunschwig.ch

Advanced Analytical Methodologies for Iohexol D3 Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a widely used technique for the quantification of iohexol (B1672079) and its deuterated forms in various research matrices, including serum, plasma, and urine nih.govnih.govspringernature.comsciex.comuliege.benih.gov. The coupling of liquid chromatography with tandem mass spectrometry provides the necessary separation power and detection specificity for accurate analysis in complex biological samples sciex.comeijppr.com.

Method Development for Simultaneous Quantification of Iohexol and Iohexol-d3

Method development for the simultaneous quantification of iohexol and this compound (or d5) involves optimizing several parameters to achieve reliable and accurate results. This typically includes selecting appropriate chromatographic columns, mobile phases, and gradient elution profiles to ensure adequate separation of the analyte and internal standard from matrix components core.ac.ukpsu.edunih.govresearchgate.net. Sample preparation is a critical step, often involving protein precipitation to remove interfering substances from biological matrices psu.edunih.govspringernature.comsciex.com. The use of a deuterated internal standard like this compound is crucial for compensating for variations introduced during sample preparation and analysis google.comchromatographyonline.com.

Several studies highlight method development for iohexol quantification using a deuterated internal standard. For instance, a UHPLC-MS/MS method was developed for the simultaneous determination of iohexol, PAH, and creatinine (B1669602) in animal plasma using creatinine-d3, iohexol-d5, and PABA as internal standards core.ac.ukslideplayer.com. Another LC-MS/MS method for iohexol in human serum utilized ioversol (B29796) as a structural analog internal standard, demonstrating simple sample preparation with protein precipitation psu.edunih.govspringernature.com. While ioversol is a structural analog and not a deuterated version of iohexol, the principle of using an internal standard with similar properties is applicable to the use of this compound. The development of these methods involves optimizing parameters such as column type (e.g., C8 or C18), mobile phase composition (e.g., acetonitrile (B52724)/water with formic acid or ammonium (B1175870) acetate), flow rate, and temperature to achieve optimal chromatographic separation and ionization efficiency core.ac.ukpsu.edunih.govnih.govresearchgate.net.

Tandem Mass Spectrometry Fragmentation Patterns of Deuterated Iohexol

Understanding the fragmentation patterns of deuterated iohexol is essential for developing sensitive and specific LC-MS/MS methods using multiple reaction monitoring (MRM). In positive electrospray ionization (ESI+), iohexol typically forms a protonated molecule [M+H]+. The fragmentation of this precursor ion yields characteristic product ions. For iohexol, a common and intense fragment ion observed in ESI+ is the result of the loss of a water molecule, corresponding to a transition from m/z 821.9 to m/z 803.7 nih.govresearchgate.net. Another observed transition is from m/z 821.9 to m/z 603.0 nih.gov.

For deuterated iohexol, such as Iohexol-d5, the fragmentation pattern will be similar to that of non-deuterated iohexol, but the masses of the precursor and product ions will be shifted according to the number and location of deuterium (B1214612) atoms. For Iohexol-d5, with a molecular weight slightly higher than iohexol due to the incorporated deuterium atoms, the protonated molecule will have a mass of [M+H]+ + 5 Da (assuming 5 deuterium atoms). The fragmentation of Iohexol-d5 will also involve the loss of water or other neutral fragments, with the resulting product ion masses reflecting the deuterium labeling. Studies investigating fragmentation patterns of iohexol complexed with metal ions have utilized deuterium-labeling experiments to confirm reaction mechanisms, highlighting the utility of deuterated analogs in elucidating fragmentation pathways nih.govresearchgate.net. While specific fragmentation patterns for this compound were not extensively detailed in the search results, the principles observed for iohexol and other deuterated compounds suggest that the fragmentation will involve losses of neutral molecules, with the deuterium atoms influencing the exact masses of the product ions chromatographyonline.comscielo.br.

Optimization of Chromatographic Separation for Iohexol Isomers and Deuterated Forms

Chromatographic separation is a critical aspect of LC-MS/MS methods for iohexol and this compound quantification. While iohexol itself can exist as a mixture of isomers, achieving separation of these isomers is not always necessary for accurate quantification, provided the internal standard behaves similarly researchgate.net. The primary goal of chromatographic separation in this context is to separate iohexol and this compound from endogenous matrix components that could interfere with ionization and detection eijppr.comresearchgate.net.

Various column types and mobile phase systems have been employed for iohexol analysis. C8 and C18 reversed-phase columns are commonly used nih.govspringernature.comnih.gov. Mobile phases typically consist of mixtures of water and organic solvents (such as acetonitrile or methanol) with acidic additives like formic acid or ammonium acetate (B1210297) to promote ionization in positive mode core.ac.ukpsu.edunih.govspringernature.com. Gradient elution is often used to optimize the separation and reduce run times psu.edunih.govnih.gov. The optimization process involves adjusting parameters such as mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate retention, peak shape, and separation efficiency for both iohexol and its deuterated internal standard core.ac.ukpsu.eduresearchgate.net. The aim is to ensure that iohexol and this compound elute at similar retention times, allowing the internal standard to effectively compensate for matrix effects chromatographyonline.compsu.edu.

Addressing Matrix Effects in LC-MS/MS Analysis in Research Matrices

Matrix effects, such as ion suppression or enhancement, are a significant concern in LC-MS/MS analysis of biological samples chromatographyonline.comeijppr.comresearchgate.net. These effects occur when co-eluting endogenous compounds interfere with the ionization of the analyte and internal standard in the mass spectrometer source, leading to inaccurate quantification eijppr.comresearchgate.net. Research matrices like serum, plasma, and urine are particularly prone to matrix effects due to their complex composition sciex.comnih.gov.

Several strategies are employed to address matrix effects in iohexol quantification using LC-MS/MS. Effective sample preparation techniques, such as protein precipitation, are crucial for removing a large portion of interfering matrix components psu.edunih.govspringernature.comsciex.com. Optimizing chromatographic separation to ensure that the analyte and internal standard elute away from major interfering peaks can also mitigate matrix effects chromatographyonline.comeijppr.com. However, the most effective approach to compensate for residual matrix effects is the use of a stable isotope-labeled internal standard like this compound google.comchromatographyonline.com. Because this compound has very similar chemical and physical properties to iohexol, it is expected to experience similar matrix effects. By monitoring the ratio of the analyte response to the internal standard response, variations caused by matrix effects can be normalized, leading to more accurate quantification chromatographyonline.com. Studies have evaluated matrix effects in iohexol analysis in serum and urine, demonstrating that with appropriate sample preparation and the use of an internal standard, matrix effects can be minimized or compensated for psu.edusciex.comnih.gov.

Multiple Reaction Monitoring (MRM) Transitions for this compound

Multiple Reaction Monitoring (MRM) is the preferred acquisition mode in tandem mass spectrometry for quantitative analysis due to its high selectivity and sensitivity sciex.com. In MRM, specific precursor ions are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. For the quantification of iohexol and this compound, specific MRM transitions are selected for both the analyte and the internal standard.

For iohexol, commonly monitored MRM transitions in positive mode include the transition from the protonated molecule m/z 821.9 (or 822.0) to a major fragment ion at m/z 803.7 (or 804.0), corresponding to the loss of water nih.govnih.govresearchgate.net. Another transition observed is m/z 821.9 to m/z 603.0 nih.gov. For this compound, the precursor ion mass will be shifted by the mass of the deuterium atoms. Assuming this compound is labeled with 3 deuterium atoms, the protonated molecule would be around m/z 824.9. The MRM transitions for this compound would involve this precursor ion and its characteristic product ions, which would also be mass-shifted compared to the non-deuterated iohexol fragments. For example, if the loss of water occurs from a part of the molecule not containing deuterium, the product ion would be at m/z 806.9. If deuterium is located in the part of the molecule that is lost, the product ion mass shift would be different. Studies using Iohexol-d5 as an internal standard have reported its use in MRM methods core.ac.ukspringernature.comslideplayer.com. While specific MRM transitions for this compound were not explicitly found, the principle involves selecting a precursor ion corresponding to the protonated deuterated molecule and monitoring one or more abundant and specific product ions formed upon fragmentation. The selection of these transitions is typically done during method development by infusing the standard and observing the fragmentation pattern.

Here is a hypothetical example of MRM transitions for Iohexol and this compound (assuming d3 labeling affects the water loss fragment):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Iohexol821.9803.7
This compound824.9806.7

Note: These are hypothetical transitions for this compound based on common fragmentation of iohexol and assumed deuterium placement. Actual transitions would need to be determined experimentally.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) is an evolution of LC-MS/MS that utilizes smaller particle size columns and higher mobile phase flow rates and pressures. This results in faster separation times, improved peak resolution, and increased sensitivity compared to conventional HPLC-MS/MS core.ac.ukpsu.edu. UHPLC-MS/MS is increasingly employed for the rapid and sensitive quantification of iohexol and its deuterated internal standards in research settings core.ac.uknih.govpsu.eduuliege.be.

The principles of method development, fragmentation, chromatographic separation, matrix effect compensation, and MRM transition selection discussed for LC-MS/MS are also applicable to UHPLC-MS/MS. The key difference lies in the chromatographic parameters, where shorter columns packed with sub-2-µm particles are used, allowing for significantly reduced run times while maintaining or improving chromatographic efficiency core.ac.ukpsu.edu. For example, a UHPLC-MS/MS assay for iohexol in human serum achieved a rapid chromatographic analysis with a short run time psu.edu. Another study developed a UHPLC-MS/MS method for the simultaneous determination of iohexol and other markers in animal plasma, highlighting the ability to achieve rapid analysis core.ac.ukslideplayer.com. The use of this compound or d5 as an internal standard in UHPLC-MS/MS methods is critical for achieving accurate and reproducible quantification, especially given the potential for increased matrix effects at higher flow rates and shorter run times core.ac.ukspringernature.com.

Method Validation for this compound Quantification in Research Samples

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose in quantitative bioanalysis ajpsonline.com. For the quantification of iohexol, particularly when using this compound as an internal standard, several key validation parameters are assessed.

Linearity and Calibration Range Determination

Determining the linearity and calibration range involves establishing the relationship between the analyte concentration and the instrument response. Calibration curves are typically constructed using a series of standards with known concentrations of the analyte (iohexol) and a constant concentration of the internal standard (this compound) in the relevant biological matrix or a surrogate matrix core.ac.uknih.gov. The response is usually measured as the ratio of the peak area of the analyte to the peak area of the internal standard plotted against the analyte concentration affrc.go.jp.

Linear calibration models are commonly employed, often with weighting factors like 1/x or 1/x² to account for heteroscedasticity and improve accuracy, particularly at lower concentrations core.ac.uknih.gov. A good linearity is indicated by a high correlation coefficient (r²) and a low goodness-of-fit coefficient core.ac.uk. Studies have demonstrated good linearity for iohexol quantification using LC-MS/MS across various concentration ranges and matrices researchgate.netcore.ac.uknih.gov. For example, one LC-MS method showed linearity for iohexol between 0.02 and 9.7 µmol/L with r² > 0.998 researchgate.net. Another UHPLC-MS/MS method demonstrated linearity from 0.25 to 90 µg/mL for iohexol in plasma core.ac.uk.

Precision and Accuracy Assessment (Intra-assay and Inter-assay Variability)

Precision and accuracy are fundamental parameters evaluated during method validation to assess the variability and closeness of measured values to the true concentration. Precision is typically expressed as the coefficient of variability (%CV) and is assessed at two levels: intra-assay (within a single analytical run) and inter-assay (between different analytical runs) salimetrics.com2bscientific.com. Accuracy is assessed by analyzing quality control (QC) samples with known concentrations and comparing the measured values to the nominal concentrations ajpsonline.com.

Acceptance criteria for precision and accuracy in bioanalytical methods are generally established by regulatory guidelines, with typical requirements for %CV being less than 15% and accuracy within 15% of the nominal value, except for the lower limit of quantification (LLOQ) where slightly higher variability may be acceptable ajpsonline.com2bscientific.com. Research studies on iohexol quantification methods using LC-MS/MS have reported acceptable intra- and inter-assay precision and accuracy across different matrices and concentration ranges researchgate.netresearchgate.net. For instance, one study reported intra-assay precision between 1.38% and 4.68% and inter-assay precision between 2.06% and 5.94% for iohexol researchgate.net. Another LC-ESI-MS method for iohexol quantification showed intra- and inter-day accuracies between 91.2% and 98.7% and precisions between 2.7% and 9.2% rsc.org.

Study Method Matrix Concentration Range Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (%)
ResearchGate researchgate.net LC-MS Plasma 0.02 - 9.7 µmol/L 3.06 - 13.6 3.06 - 13.6 89.1 - 112.4 (Recovery)
ResearchGate researchgate.net LC-MS/MS Serum 6.2 - 200.1 mg/L 1.38 - 4.68 2.06 - 5.94 96 - 102 (Recovery)
RSC Publishing rsc.org LC-ESI-MS Serum 50 pg - 40 ng 2.7 - 9.2 2.7 - 9.2 91.2 - 98.7
ResearchGate researchgate.net UHPLC-MS/MS Dried Blood Spots 0.1 - 40 mg/L 9.1 - 12.8 11.3 - 13.1 102.6 - 108.6

Recovery and Extraction Efficiency Studies

Recovery and extraction efficiency studies evaluate the effectiveness of the sample preparation method in isolating the analyte from the biological matrix. Recovery refers to the amount of analyte recovered from a spiked sample compared to the amount in a standard solution, while extraction efficiency specifically assesses the percentage of the analyte removed from the matrix during the extraction process ajpsonline.com. These studies are crucial to demonstrate that the sample preparation method provides consistent and efficient recovery of the analyte and internal standard.

Various sample preparation techniques are used for iohexol quantification, including protein precipitation and solid-phase extraction (SPE) sciex.comresearchgate.net. Studies have reported satisfactory recovery rates for iohexol using these methods. For example, a protein precipitation method for iohexol in human serum showed a mean extraction efficiency of >99% and recovery of nominal target concentrations between 99% and 102% researchgate.net. Another study using SPE for iodinated contrast media, including iohexol, in environmental water samples reported recoveries ranging from 55.1% to 109.5% researchgate.net. The use of an isotopically labeled internal standard like this compound can help compensate for potential variability introduced during sample preparation and extraction scioninstruments.com.

Stability Studies of this compound in Various Research Matrices and Storage Conditions

Stability studies are essential to ensure that the analyte and the internal standard remain stable in the biological matrix under the expected storage and handling conditions nih.gov. These studies typically assess stability at different temperatures (e.g., room temperature, refrigerated, frozen), after multiple freeze/thaw cycles, and in processed samples nih.govnpra.gov.my. The stability of this compound is particularly important as its signal is used to normalize the response of native iohexol.

Research has investigated the stability of iohexol in various matrices relevant to research studies. Iohexol has shown good stability in different matrices and under various storage conditions. For instance, iohexol in dried whole blood samples collected using volumetric absorptive microsampling (VAMS) was found to be stable for up to 12 days at room temperature nih.gov. Another study demonstrated iohexol stability in blood and plasma after storage for 1 week at 4°C, and in VAMS devices stored for 1 week at room temperature and for up to 2 days at 60°C nih.gov. Long-term stability at -80°C has also been evaluated nih.gov. These studies provide critical data for determining appropriate sample collection, storage, and handling protocols in research involving iohexol quantification.

Matrix Storage Condition Duration Stability Outcome Source
Dried Whole Blood (VAMS) Room Temperature (22 ± 1 °C) Up to 12 days Stable nih.gov
Blood and Plasma 4 °C 1 week Stable nih.gov
VAMS Devices Room Temperature 1 week Stable nih.gov
VAMS Devices 60 °C Up to 2 days Stable nih.gov
Blood and Plasma -80 °C Long-term Evaluated, stable compared to t0 nih.gov
Human EDTA Plasma Room Temperature Up to 9 weeks Stable
Human EDTA Plasma 4 °C Up to 9 weeks Stable
Human EDTA Plasma 37 °C Up to 9 weeks Stable
Human EDTA Plasma 37 °C with daily 55 °C spikes Up to 9 weeks Stable

Role of this compound as an Internal Standard in Bioanalytical Assays

This compound, a deuterated analog of iohexol, serves as a valuable internal standard in bioanalytical assays, particularly those employing mass spectrometry for quantification. An internal standard is a substance added to samples at a known concentration before analysis to compensate for variations that may occur during sample preparation, injection, and detection scioninstruments.com. The ideal internal standard should have similar physicochemical properties to the analyte, undergo similar behavior during the analytical process, but be distinguishable by the detector scioninstruments.com.

In LC-MS/MS, this compound is often used because its chemical structure is nearly identical to native iohexol, with the only difference being the presence of deuterium atoms. This structural similarity ensures that this compound behaves similarly to iohexol during extraction, chromatography, and ionization scispace.com. However, the mass difference introduced by the deuterium atoms allows the mass spectrometer to differentiate between the two compounds scioninstruments.com. By monitoring the ratio of the analyte signal to the internal standard signal, variations in matrix effects, ionization efficiency, and instrument response can be normalized, leading to more accurate and reproducible quantification scioninstruments.com.

Advantages of Deuterated Internal Standards in Mass Spectrometry

Deuterated internal standards, such as this compound, offer significant advantages in mass spectrometry-based bioanalytical assays:

Compensation for Matrix Effects: Biological matrices can contain substances that interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement (matrix effects) scioninstruments.com. Deuterated internal standards, being chemically similar to the analyte, experience similar matrix effects. By using the ratio of the analyte signal to the internal standard signal, these matrix effects can be effectively compensated for, improving the accuracy of the quantification scioninstruments.comclearsynth.com.

Correction for Variability in Sample Preparation and Injection: Steps like extraction, evaporation, and reconstitution during sample preparation, as well as variations in injection volume, can introduce variability in the amount of analyte reaching the detector scispace.com. Since the internal standard is added at a known concentration early in the sample preparation process, it undergoes the same procedures as the analyte. The ratio of analyte to internal standard remains relatively constant despite these variations, allowing for accurate correction scioninstruments.comclearsynth.com.

Improved Reproducibility and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards contribute to improved reproducibility (precision) and accuracy of the quantitative results scioninstruments.comclearsynth.com. This is particularly important in sensitive techniques like mass spectrometry where small fluctuations can significantly impact the results scioninstruments.com.

Co-elution in Chromatography: Ideally, the deuterated internal standard will co-elute with the native analyte during chromatographic separation. This ensures that both compounds experience similar chromatographic behavior and matrix effects, further enhancing the accuracy of the compensation pharmaceutical-networking.com.

High Selectivity: In mass spectrometry, the use of multiple reaction monitoring (MRM) allows for highly selective detection of the analyte and internal standard based on their specific fragmentation patterns sciex.com. Deuterated internal standards provide distinct mass transitions compared to the native analyte, adding another layer of selectivity to the method scispace.com.

While deuterated standards are often the preferred choice due to their close resemblance to the analyte, it is important to note that in some cases, deuterium labeling can subtly alter the chromatographic behavior or ionization efficiency compared to the native compound scispace.com. However, for Iohexol and this compound, the structural similarity generally ensures that they behave sufficiently alike to serve as an effective internal standard pair in LC-MS/MS methods for research applications.

Isotopic Compensation for Ion Suppression and Enhancement

In liquid chromatography-mass spectrometry (LC-MS/MS), a widely used technique for quantifying analytes in biological and environmental samples, matrix effects such as ion suppression or enhancement can significantly impact the accuracy of results. These effects occur when co-eluting substances from the sample matrix interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. This interference can lead to a decrease (suppression) or an increase (enhancement) in the observed signal intensity of the analyte, independent of its actual concentration.

Isotopic compensation is a powerful strategy employed to counteract these matrix effects. This technique involves the use of a stable isotope-labeled analog of the analyte, such as this compound for Iohexol, as an internal standard (IS). Isotopically labeled internal standards are compounds that are chemically identical to the analyte but contain one or more atoms replaced by their stable isotopes (e.g., deuterium for hydrogen). This difference in isotopic composition results in a distinct mass-to-charge ratio (m/z), allowing the internal standard to be differentiated from the analyte by the mass spectrometer, while their chromatographic behavior and physicochemical properties remain virtually identical.

When an isotopically labeled internal standard like this compound is added to a sample containing Iohexol, both compounds are subjected to the same sample preparation procedures and co-elute during chromatographic separation. Crucially, they experience similar matrix effects in the ion source. By monitoring the ratio of the analyte signal (Iohexol) to the internal standard signal (this compound), variations in ionization efficiency caused by the matrix are proportionally applied to both compounds. caymanchem.com The quantification is then based on this ratio, which effectively compensates for ion suppression or enhancement, leading to more accurate and reliable measurements of the analyte concentration. caymanchem.com

Pharmacokinetic and Pharmacodynamic Research Applications of Iohexol D3 in Preclinical Models

Application of Iohexol-d3 in Glomerular Filtration Rate (GFR) Estimation in Animal Models

Accurate determination of GFR is essential in preclinical studies to assess renal function, evaluate the impact of disease models on kidney health, and characterize the renal clearance of investigational compounds. Iohexol (B1672079), due to its properties of being freely filtered by the glomeruli, not significantly secreted or reabsorbed by the tubules, and not metabolized, serves as a widely accepted exogenous marker for GFR estimation in various animal species. The precise quantification of Iohexol in plasma or serum over time following administration is critical for calculating its clearance, which is directly related to GFR. This is where the analytical utility of this compound becomes prominent.

LC-MS/MS methods are commonly used for the sensitive and specific quantification of Iohexol in complex biological samples from animal studies sciex.comslideplayer.comcore.ac.uk. The use of this compound (or Iohexol-d5) as an internal standard in these methods is vital for achieving accurate and reproducible results nih.govnih.govbiorxiv.orgspringernature.com. Deuterated internal standards behave similarly to the analyte of interest (non-deuterated Iohexol) during sample preparation and chromatographic separation but are distinguishable by mass spectrometry due to their difference in mass. This allows for correction of variations in sample processing, ionization efficiency, and matrix effects, leading to more reliable quantification of Iohexol concentrations.

Experimental Design for this compound Clearance Studies in Research Animals

Experimental designs for GFR estimation using Iohexol in research animals typically involve a single intravenous administration of Iohexol followed by the collection of multiple blood samples over a defined period core.ac.ukfrontiersin.orguu.nlfda.gov. The sampling time points are chosen to adequately characterize the decline in plasma or serum Iohexol concentrations, reflecting its elimination primarily via glomerular filtration. The collected blood samples are processed to obtain plasma or serum, and the concentration of Iohexol in each sample is determined using a validated analytical method, often LC-MS/MS, employing this compound or Iohexol-d5 as an internal standard nih.govnih.govbiorxiv.orgspringernature.com.

Studies have been conducted in various animal species, including dogs frontiersin.orguu.nl, rats core.ac.uknih.govnih.gov, pigs frontiersin.orgscispace.comwikipedia.orgclearsynth.com, goats frontiersin.orgwikipedia.org, sheep fda.gov, and cats nih.govuu.nl. The specific sampling schedule and the number of samples can vary depending on the animal species, the study objectives, and the chosen pharmacokinetic model for data analysis frontiersin.orgfda.gov. For instance, some simplified protocols aim to reduce the number of blood samples while still providing reliable GFR estimates core.ac.ukfda.govclearsynth.com. The use of microsampling techniques, such as volumetric absorptive microsampling (VAMS), in conjunction with sensitive LC-MS/MS methods utilizing deuterated internal standards, further refines experimental designs by minimizing blood volume requirements, which is particularly beneficial in small animal models or for repeated measurements nih.gov.

Comparative GFR Assessment using this compound and other Markers (e.g., Creatinine-d3)

While Iohexol is a preferred exogenous marker for GFR, endogenous markers like creatinine (B1669602) are also commonly used, although they have limitations due to factors like tubular secretion and variations in muscle mass mdpi.comresearchgate.net. In preclinical studies, particularly when using LC-MS/MS for analysis, stable isotopically labeled forms of endogenous markers, such as creatinine-d3, can be used alongside Iohexol and its deuterated internal standard (this compound or -d5) for comparative GFR assessment or to gain a more comprehensive understanding of renal handling slideplayer.comnih.govnih.govbiorxiv.org.

Simultaneous quantification of Iohexol and creatinine (both endogenous and exogenously administered, along with their deuterated counterparts) in the same biological sample using multiplexed LC-MS/MS methods is feasible slideplayer.com. This allows for a direct comparison of GFR estimates derived from different markers within the same animal cohort, under identical experimental conditions. Studies comparing Iohexol clearance with creatinine clearance in animals have shown varying degrees of agreement, often depending on the renal function status of the animals. The high accuracy and specificity afforded by LC-MS/MS with deuterated internal standards for both markers contribute to more robust comparative analyses.

Research findings have indicated that while plasma Iohexol and creatinine clearances can be used interchangeably for screening purposes in some cases, larger differences may exist in animals with GFR values within or above the normal range. The use of deuterated internal standards for both analytes in LC-MS/MS quantification enhances the reliability of such comparisons by minimizing analytical variability.

Non-compartmental and Compartmental Pharmacokinetic Analysis of Iohexol Clearance

Following the determination of Iohexol concentrations in collected samples using analytical methods that benefit from this compound as an internal standard, pharmacokinetic analysis is performed to estimate clearance and subsequently GFR. Both non-compartmental analysis (NCA) and compartmental analysis are employed in preclinical Iohexol clearance studies frontiersin.orgfda.gov.

NCA involves calculating the area under the plasma concentration-time curve (AUC) using methods like the trapezoidal rule. Iohexol clearance (CL) is then determined by dividing the administered dose by the AUC (CL = Dose/AUC) frontiersin.org. This approach provides an estimate of the total body clearance, which primarily reflects GFR for a compound like Iohexol that is predominantly eliminated by glomerular filtration and undergoes minimal metabolism or tubular transport.

Compartmental analysis involves fitting the plasma concentration-time data to a mathematical model that describes the distribution and elimination of Iohexol in the body. A two-compartment model is frequently used to describe Iohexol disposition in animals nih.govfrontiersin.orguu.nlfda.gov. This approach allows for the estimation of parameters such as clearance from the central compartment, volume of distribution, and intercompartmental transfer rates. Compartmental models can provide a more detailed understanding of Iohexol kinetics and may be particularly useful when dealing with more complex sampling schedules or when investigating factors influencing distribution.

Studies have compared GFR estimates obtained using different analytical approaches (e.g., using various numbers of sampling points) and pharmacokinetic models core.ac.ukfda.gov. For instance, a simplified method using fewer blood samples analyzed with a one-compartment model adjusted by a correction formula showed good agreement with a two-compartment model using more samples in swine clearsynth.com. Similarly, simplified approaches using a limited number of samples have been evaluated in rats and sheep core.ac.ukfda.gov. The accuracy of these simplified methods relies heavily on the precise and accurate quantification of Iohexol concentrations at each time point, underscoring the importance of using reliable analytical techniques with internal standards like this compound.

Population Pharmacokinetic (PopPK) Modeling of Iohexol in Research Animal Cohorts

Population pharmacokinetic (PopPK) modeling is a powerful approach used in preclinical research to characterize drug disposition in a population of animals and to identify factors (covariates) that contribute to variability in PK parameters. PopPK modeling of Iohexol in research animal cohorts allows for a better understanding of how factors such as age, body weight, sex, and disease status influence Iohexol clearance and thus GFR within a study population frontiersin.org. This is particularly valuable in studies involving heterogeneous animal populations or when aiming to optimize sampling strategies.

While PopPK modeling focuses on the variability of PK parameters within a population, the underlying data – the individual animal plasma concentration-time profiles of Iohexol – are generated using analytical methods where this compound (or -d5) serves as a crucial internal standard for accurate quantification. The reliability of the PopPK model is directly dependent on the quality and accuracy of these individual concentration data.

Development of Multi-compartment Models for Iohexol Disposition

PopPK modeling of Iohexol in animal cohorts commonly involves the development of multi-compartment models to describe the observed concentration-time data nih.govfrontiersin.org. A two-compartment model has been reported to best fit Iohexol plasma concentration data in dogs frontiersin.org and rats nih.gov. These models typically include parameters for clearance from the central compartment, volume of the central compartment, and intercompartmental transfer rates and volumes for peripheral compartments.

The PopPK approach estimates typical population parameter values and the inter-individual variability around these typical values. Various software and algorithms are used for PopPK model development, employing non-linear mixed-effects modeling techniques frontiersin.org. The goal is to develop a model that accurately describes the concentration-time profiles for the entire population while accounting for variability between individuals.

Covariate Analysis in PopPK Models for Iohexol in Animal Studies

A key aspect of PopPK modeling is the identification and inclusion of covariates that explain a significant portion of the observed inter-individual variability in PK parameters. In PopPK models for Iohexol clearance in animal studies, covariates such as body weight, age, and indicators of renal function like serum creatinine concentration or kidney disease status have been investigated frontiersin.org.

For example, in a PopPK model of Iohexol in dogs, creatinine value and kidney status were identified as significant covariates influencing clearance frontiersin.org. Including these covariates in the model helps to reduce unexplained variability and provides insights into how these factors impact GFR in the study population. Covariate analysis allows for the development of more precise models that can potentially be used to individualize sampling times or predict GFR based on an animal's characteristics frontiersin.org. The accurate determination of both Iohexol concentrations (facilitated by this compound as an internal standard) and covariate values (e.g., serum creatinine, potentially quantified using creatinine-d3 as an internal standard) is essential for successful covariate analysis in PopPK modeling.

Compound NamePubChem CID
Iohexol3730
This compound160175
Creatinine588
Creatinine-d3136212971

Data Table Example (Illustrative Data based on search results principles):

Here is an example of how data from preclinical studies using Iohexol and employing analytical methods with deuterated internal standards might be presented. This table is illustrative and based on the types of findings reported in the search results regarding Iohexol clearance in animal models.

SpeciesRenal StatusIohexol Clearance (mL/min/kg)PK Model UsedAnalytical Method (Internal Standard)Source
DogHealthy3.4 ± 0.8Non-compartmentalHPLC (Creatinine as IS reported, but LC-MS/MS with deuterated IS common)
DogVarious CKD3.0 ± 0.7Non-compartmentalHPLC (Creatinine as IS reported, but LC-MS/MS with deuterated IS common)
DogHealthy/CKDPopPK estimates varied with covariatesTwo-compartment PopPKHPLC (details in cited source, LC-MS/MS with deuterated IS common) frontiersin.org
RatHealthy~1.00 ml/min/100 g BWTwo-compartmentIohexol concentrations in blood and plasma correlated (r = 0.9784); LC-MS/MS with Iohexol-d5 and Creatinine-d3 IS mentioned in similar rat study core.ac.uknih.gov
PigHealthy4.12 ± 0.54 ml/min/kgTotal clearanceLC-UV (DMU as IS reported, LC-MS/MS with deuterated IS common) clearsynth.com
PigHealthy245 ± 93 mL/minTwo-compartmentHPLC-UV (DMU as IS reported, LC-MS/MS with deuterated IS common) clearsynth.com
CatHealthy2.26 mL/min/kg (reference range)Non-compartmentalLC-MS/MS with Iohexol-d5 and Creatinine-d3 IS used in related cat study nih.gov

Note: The analytical methods reported in some older studies may not explicitly mention deuterated internal standards if they used techniques like HPLC-UV. However, current best practices for sensitive and specific quantification of compounds like Iohexol and creatinine in biological matrices for PK and GFR studies, particularly when dealing with low concentrations or complex matrices, heavily rely on LC-MS/MS with stable isotopically labeled internal standards like this compound or -d5 and Creatinine-d3.

Optimization of Sampling Strategies for Pharmacokinetic Research

Optimizing sampling strategies is critical in pharmacokinetic research to accurately characterize drug disposition while minimizing the number of samples and experimental burden, especially in animal studies. For iohexol-based GFR measurement, which relies on plasma clearance, the timing and frequency of blood sampling directly impact the accuracy of the estimated area under the plasma concentration-time curve (AUC) uio.nomdpi.com.

Studies have explored various sampling approaches for iohexol, including full pharmacokinetic profiling and limited sampling strategies (LSS) mdpi.commdpi.com. A population pharmacokinetic model for iohexol in dogs, for instance, aimed to identify optimal sparse sampling times for precise clearance estimation using a reduced number of samples frontiersin.org. This research utilized a two-compartment model and identified creatinine and kidney status as covariates influencing clearance variability frontiersin.org.

In the context of these studies, this compound plays a vital role in the analytical quantification of iohexol in collected samples. By using this compound as an internal standard in LC-MS/MS methods, researchers can ensure the accuracy and reproducibility of iohexol concentration measurements across different sample types and time points, compensating for potential variations during sample processing and analysis nih.gov. This is particularly important when developing and validating LSS, where accurate measurement of iohexol at specific time points is essential for reliable GFR estimation.

Research into LSS for serum iohexol clearance in humans has shown that a 4-point sampling strategy (e.g., at 10 min, 30 min, 2 h, and 5 h post-administration) can provide robust parameter estimations, even with some deviation in actual sample times mdpi.com. The development and validation of such strategies in preclinical models would similarly benefit from the analytical precision afforded by using this compound as an internal standard.

Investigation of Drug-Drug Interaction Potential using Iohexol as a Research Probe

Iohexol's primary elimination route is glomerular filtration, with minimal metabolism or active tubular secretion mims.come-lactancia.org. This characteristic makes iohexol a useful research probe for investigating the potential of other drugs to interfere with renal filtration or to assess the impact of impaired renal function on the pharmacokinetics of co-administered drugs nih.govnih.govannualreviews.org. Studies evaluating drug-drug interactions (DDIs) often use iohexol clearance as a marker of GFR.

In Vitro Studies on Iohexol Interactions with Drug Transporters and Metabolizing Enzymes

In vitro studies are conducted to assess the potential of iohexol to interact with drug transporters and metabolizing enzymes, which are common sources of pharmacokinetic DDIs nih.govnih.gov. Research has investigated iohexol's interaction with various renal transporters, including hOAT1/3, hOCT2, and hMATE1/2K, as well as hepatic transporters like hOATP1B1/3 and hOCT1, and the efflux transporter hMDR1 nih.gov.

Findings from in vitro studies suggest that iohexol is neither a significant substrate nor a potent inhibitor of these investigated transporters nih.gov. Similarly, iohexol has shown a lack of relevant inhibitory activity against common cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in human liver microsomes nih.govnih.gov. Although a small statistically significant inhibition of UGT1A9 was observed in vitro, its clinical relevance is considered limited due to iohexol's poor membrane permeability nih.gov.

In these in vitro investigations, this compound would typically be employed in analytical methods (e.g., LC-MS/MS) to accurately quantify iohexol concentrations in incubation media or cell lysates, allowing for precise determination of uptake, efflux, or metabolic rates in the presence and absence of potential interacting drugs.

In Vivo Assessment of Pharmacokinetic Interactions in Animal Models

For example, an in vivo study in mice investigated the potential for iohexol to impact the pharmacokinetics of carboplatin (B1684641), paclitaxel (B517696), and gemcitabine (B846), chemotherapeutic agents often used in patients where GFR assessment with iohexol might be beneficial for dose calculation nih.govnih.gov. The study found that co-administration of iohexol did not significantly affect the in vivo exposure of carboplatin in plasma ultrafiltrate, kidney, or bone marrow nih.govnih.gov. Similarly, paclitaxel microsomal metabolism and gemcitabine human cytosolic elimination were not impacted by iohexol co-administration nih.govnih.gov.

Another study in beagle dogs investigated the pharmacokinetic interaction between a fluorescent tracer agent (MB-102) and iohexol. Co-administration of MB-102 and iohexol resulted in pharmacokinetic parameters that were virtually identical to those observed upon individual administration bohrium.com.

Translational Research Models Utilizing this compound for Renal Function Assessment

Iohexol clearance is a well-established method for measuring GFR in both clinical and preclinical settings, serving as a translational tool for assessing renal function and injury mdpi.complos.org. This compound supports these translational research efforts by enabling accurate and sensitive quantification of iohexol in various biological samples from animal models.

This compound in Studies of Kidney Injury and Function in Rodent Models

Rodent models, such as rats and mice, are widely used in kidney research to study the mechanisms of kidney injury and evaluate potential therapeutic interventions atlas-d2k.orgbioone.org. Iohexol clearance has been successfully applied in rat models to assess GFR, showing good correlation with the gold standard method, inulin (B196767) clearance plos.org. Studies inducing acute renal failure (ARF) in rats using nephrotoxic agents like cisplatin (B142131) have utilized iohexol clearance to quantify the decline in renal function plos.org.

Research has also explored contrast-induced acute kidney injury (CI-AKI) in rodent models, where iohexol itself, as a contrast medium, can be the inducing agent bioone.orgresearchgate.netnih.gov. Studies in 5/6-nephrectomized rats have shown that iohexol can induce more severe kidney injury compared to other contrast media like iodixanol, characterized by reduced renal function, tissue damage, intrarenal hypoxia, and apoptotic tubular cells nih.govresearchgate.net.

In these rodent models, accurate measurement of iohexol concentrations in small volume samples is crucial for determining GFR and tracking changes in renal function over time. This compound, as an internal standard in LC-MS/MS analysis, provides the necessary analytical sensitivity and specificity to quantify iohexol accurately in these challenging matrices, supporting the assessment of kidney injury and the evaluation of potential renoprotective strategies.

An example of data that might be generated in such studies is the comparison of iohexol clearance in healthy versus kidney-injured rodents:

GroupMean Iohexol Clearance (mL/min/100g BW)Standard Deviation
Control0.780 plos.org-
ARF Rats0.354 plos.org-

Note: Data adapted from a study using non-deuterated iohexol in rats with cisplatin-induced ARF. Standard deviation was not available in the source snippet. plos.org

Development of Minimally Invasive Microsampling Techniques (e.g., Volumetric Absorptive Microsampling) for this compound Analysis in Animal Studies

Minimally invasive microsampling techniques, such as volumetric absorptive microsampling (VAMS), are gaining importance in preclinical research to reduce the stress on animals and comply with the 3Rs principles (Reduce, Refine, Replace) nih.govresearchgate.net. VAMS devices collect a fixed volume of blood, typically from a small prick (e.g., ear prick), which is then dried on the collection tip nih.govresearchgate.net. This approach offers advantages such as smaller sample volumes, simplified sample collection, and improved analyte stability nih.gov.

The application of VAMS for iohexol analysis in animal studies allows for repeated blood sampling from the same animal with minimal invasiveness, facilitating detailed pharmacokinetic profiling and GFR assessment in longitudinal studies nih.govnih.gov. LC-MS/MS methods are commonly used to quantify iohexol in VAMS samples nih.govnih.gov.

This compound is particularly valuable in the development and validation of these microsampling techniques. It serves as an internal standard during the LC-MS/MS analysis of iohexol in VAMS samples, helping to ensure accurate quantification despite the small sample volume and the dried matrix format nih.gov. The use of this compound helps to correct for potential variations in blood volume collected by the VAMS device (although VAMS aims for fixed volume, variations can still occur), extraction efficiency from the dried matrix, and ionization efficiency during mass spectrometry.

Research in cats, for example, has demonstrated the successful application of VAMS for measuring iohexol and creatinine concentrations to estimate GFR nih.govnih.govresearchgate.net. This involved developing and validating LC-MS/MS methods for simultaneous quantification in plasma, blood, and VAMS samples nih.govnih.gov. A conversion formula was established to derive plasma concentrations from VAMS samples, showing excellent agreement between the two methods nih.govnih.gov.

The development of such methods relies heavily on the accuracy provided by stable isotopically labeled internal standards like this compound for iohexol and creatinine-d3 for creatinine nih.gov.

Sample TypeAnalytical MethodInternal Standard UsedAgreement with Venous Plasma (Iohexol)
VAMSLC-MS/MSThis compound nih.govExcellent (>90% within 20% difference) nih.govnih.gov

Note: Information on this compound specifically used as an internal standard in VAMS for iohexol quantification is based on the context of LC-MS/MS methods for iohexol and creatinine-d3 used for creatinine in the cited VAMS research. nih.gov

Mechanistic and Cellular Research with Iohexol D3

In Vitro Studies on Cellular Responses to Iohexol (B1672079) Exposure

In vitro studies using various cell lines, particularly those of renal origin, have provided significant insights into the direct cellular impact of Iohexol exposure. These studies allow for controlled investigations into cytotoxicity, metabolic alterations, and the induction of stress pathways.

Assessment of Cellular Viability and Metabolic Activity in Research Cell Lines

Multiple studies have evaluated the effects of Iohexol on the viability and metabolic activity of cultured cells, including renal tubular epithelial cells (such as HK-2 and NRK 52-E) and Vero cells. These studies consistently demonstrate that exposure to Iohexol can lead to reduced cell viability and altered metabolic function in a time- and concentration-dependent manner.

For instance, research using HK2 renal tubular cells showed that exposure to 75 mg I/mL of Iohexol quickly suppressed increases in cell number and viability within 3 hours. mdpi.com This suppressive effect was not fully reversed even after removing Iohexol from the culture medium after 24 hours of exposure. mdpi.com Similarly, studies employing the MTT assay, which assesses mitochondrial dehydrogenase activity as a measure of metabolic activity and viability, have shown that Iohexol inhibits this activity. mdpi.comtandfonline.comnih.govresearchgate.net In one study using NRK 52-E rat kidney epithelial cells, Iohexol demonstrated a strong reduction in MTT conversion at 12 and 24 hours of exposure (16% and 6% of control values, respectively), indicating significant inhibition of mitochondrial dehydrogenase activity. tandfonline.com This reduction was more pronounced compared to other contrast media like iodixanol, iopromide, and ioversol (B29796) at these later time points. tandfonline.com

Studies on human adipose-derived mesenchymal stem cells (MSCs) also revealed a time- and concentration-dependent cytotoxic response to Iohexol. While a brief 30-minute exposure did not significantly affect MSC viability or function, longer exposures (e.g., 4 hours at 50% concentration or higher) had a notable impact on viability, proliferative capacity, and metabolic activity. nih.gov

The following table summarizes representative data on Iohexol's impact on cell viability:

Cell LineIohexol Concentration (mg I/mL)Exposure Time (h)Viability (% of Control)Assay MethodCitation
HK2753SuppressedTrypan Blue Exclusion mdpi.com
HK27524SuppressedTrypan Blue Exclusion mdpi.com
HK27560 (after removal)SuppressedTrypan Blue Exclusion mdpi.com
HK2753SuppressedMTT mdpi.com
HK27524SuppressedMTT mdpi.com
HK27560 (after removal)SuppressedMTT mdpi.com
NRK 52-EVaried1216MTT tandfonline.com
NRK 52-EVaried246MTT tandfonline.com
Human MSCs~120 (50% of 240 mg/ml)4DecreasedTrypan Blue Staining nih.gov
Human MSCs~240 (100% of 240 mg/ml)4DecreasedTrypan Blue Staining nih.gov
Human MSCs~120 (50% of 240 mg/ml)48DecreasedTrypan Blue Staining nih.gov
Human MSCs~240 (100% of 240 mg/ml)48DecreasedTrypan Blue Staining nih.gov
Vero cells100Not specifiedDecreasedMTT nih.govresearchgate.net

Note: Iohexol concentrations in some studies are reported as mg I/mL, reflecting the iodine content.

Investigation of Oxidative Stress Mechanisms Induced by Iohexol in Renal Cell Models

Oxidative stress is recognized as a key mechanism contributing to Iohexol-induced cellular damage, particularly in renal cells. Studies have shown that Iohexol exposure can disrupt the balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.

Research in Vero cells exposed to Iohexol demonstrated a significant increase in total cellular iron content, which is implicated in promoting Fenton chemistry-based oxidative stress and lipid peroxidation. nih.govresearchgate.netwindows.net Concurrently, a decrease in the levels of total thiols and the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase was observed, indicating a compromise of the cellular antioxidant defense. nih.govresearchgate.netnih.gov These changes were associated with decreased cell viability. nih.govresearchgate.net Pretreatment with vitamin D was shown to reverse these effects, suggesting a potential protective role against iron-mediated oxidant stress and cytotoxicity. nih.govresearchgate.net

Mitochondrial damage is also linked to Iohexol-induced oxidative stress. Studies have indicated that Iohexol can cause mitochondrial damage in renal tubular epithelial cells, leading to the excessive production of mitochondrial ROS. nih.govresearchgate.nettaylorandfrancis.com This mitochondrial dysfunction contributes to cellular injury and can activate inflammatory pathways. nih.govresearchgate.net Furthermore, Iohexol has been shown to induce oxidative DNA damage in kidney cells. nih.gov

Role of Specific Biomarkers in Iohexol-induced Cellular Changes

Exposure to Iohexol triggers changes in the expression and levels of various cellular biomarkers, reflecting the underlying mechanisms of injury and cellular response.

In renal tubular cells, Iohexol has been shown to induce cell cycle arrest and increase apoptosis. nih.gov This was accompanied by the inhibition of cyclins and CDKs, key regulators of the cell cycle, while the expression of the cell cycle inhibitor p21 was enhanced. nih.gov Iohexol also led to the formation of polyploid cells. nih.gov

Fibrosis-related genes, including TGF-β1, CTGF, collagen I, and collagen III, were found to be upregulated in renal tubular cells after Iohexol exposure. nih.gov Additionally, HIF-1α, a factor involved in fibrogenesis, was significantly induced. nih.gov Notably, even after the removal of Iohexol from the culture medium, the expression of these fibrosis-related genes and HIF-1α remained elevated compared to control cells, suggesting persistent cellular changes. nih.gov

Other biomarkers associated with kidney injury and inflammation, such as NGAL, IL-18, KIM-1, clusterin, and OPN, have been studied in the context of contrast-induced kidney injury, which can be induced by agents like Iohexol. mdpi.comscirp.orgnih.gov These biomarkers can indicate tubular inflammation and damage. mdpi.comnih.gov For instance, increased urinary IL-18 concentrations correlate with the extent of tubular injury. mdpi.com KIM-1 is considered a relevant urinary biomarker in animal models, correlating with early changes in glomerular filtration rate (GFR) and histological damage in the proximal tubule. nih.gov

Comparative Research on Iohexol and Analogues in Isolated Organ Perfusion Studies

Isolated organ perfusion studies allow for the examination of the direct effects of compounds on organ function in a controlled environment, free from systemic influences. While extensive comparative studies of Iohexol and its analogues specifically in isolated organ perfusion models related to nephrotoxicity were not prominently found in the immediate search results, research has utilized isolated organ preparations to investigate other physiological effects and compare different contrast agents.

One study utilized isolated rabbit central ear arteries to compare the vasodilator effect of Iohexol with that of a transient rise in extracellular potassium. researchgate.netnih.gov The study found that Iohexol mimicked the vasodilator effect seen with small increases in extracellular K+, suggesting that a considerable part of the Iohexol-induced vasodilation in this model appears to be due to the activation of Na+/K+-ATPase in the smooth muscle cells. researchgate.netnih.gov This highlights the utility of isolated organ preparations in elucidating the direct vascular effects of contrast media.

Comparative studies, although primarily conducted in vivo or using cell models, have also provided insights into the differential effects of Iohexol and other contrast agents (analogues) on kidney tissue. For example, in a rat model of contrast-induced acute kidney injury, Iohexol was shown to induce more severe nephrotoxicity compared to iodixanol. nih.gov This was associated with greater decreases in renal function, more severe morphological damage, mitochondrial ultrastructural changes, increased apoptosis, decreased antioxidative enzymes, and activation of the NLRP3 inflammasome in renal tissue. nih.gov These findings, while not from isolated organ perfusion, underscore the differences in the mechanistic impact of various contrast agents at the tissue and cellular level, which could potentially be further explored in isolated organ models.

Isolated organ perfusion techniques are valuable tools for studying organ physiology and the effects of various substances, allowing for precise control of perfusion conditions and real-time monitoring of functional parameters. adinstruments.comharvardapparatus.comfrontiersin.org While the provided search results did not yield detailed comparative data on Iohexol and analogues specifically in isolated kidney perfusion models focusing on nephrotoxicity mechanisms as extensively as in cell models, the principles and techniques of isolated organ perfusion are applicable to such investigations.

Environmental Research and Analytical Monitoring of Iohexol D3

Detection and Quantification of Iohexol-d3 in Environmental Matrices (e.g., Wastewater)

The detection and quantification of Iohexol (B1672079) in environmental matrices such as wastewater, surface water, and groundwater are typically performed using highly sensitive analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netingenieria-analitica.comntu.edu.sgresearchgate.netlabrulez.commdpi.com this compound serves as an indispensable internal standard in these methods. Its isotopic labeling allows it to be distinguished from native Iohexol by mass spectrometry, while its similar chemical properties ensure it undergoes comparable extraction and ionization efficiencies.

Sample preparation is a critical step in the analysis of environmental samples due to the presence of complex matrices that can interfere with the analytical measurement. Techniques like Solid Phase Extraction (SPE) are often employed to extract and concentrate Iohexol and other target analytes from large volumes of water, while simultaneously removing interfering substances. ntu.edu.sg However, direct injection LC-MS/MS methods have also been developed, offering advantages in terms of speed and reduced sample preparation, although sometimes with a potential decrease in sensitivity compared to methods incorporating SPE. researchgate.netntu.edu.sg

The use of this compound as an internal standard helps to correct for variations introduced during sample processing, such as incomplete extraction or matrix-induced signal suppression or enhancement in the mass spectrometer. By monitoring the signal ratio of native Iohexol to the spiked this compound internal standard, accurate quantification can be achieved even at trace environmental concentrations.

Reported method detection limits (MDLs) for ICMs, including Iohexol, in environmental waters using LC-MS/MS are typically in the low nanogram per liter (ng/L) range. ingenieria-analitica.comntu.edu.sgresearchgate.netlabrulez.com For instance, methods have achieved reporting limits of 1–200 ng/L for various trace organic contaminants, including some ICMs, using direct injection LC/MS/MS. ingenieria-analitica.com Another study reported method detection limits between 0.002 and 3.323 ng/L for various pharmaceuticals and personal care products in different matrices, highlighting the sensitivity achievable with optimized LC-MS/MS protocols. researchgate.net

Data on the detection frequency of Iohexol in wastewater effluents indicates its widespread presence. labrulez.comscispace.com For example, Iohexol was detected in all samples from four different wastewater treatment plants in one study. labrulez.com

Method Development for Trace Level Determination of Iodinated Contrast Media in Aquatic Environments

Developing robust and sensitive analytical methods for the trace-level determination of iodinated contrast media like Iohexol in aquatic environments is crucial for effective environmental monitoring. The challenges include the low environmental concentrations of these compounds, the complexity of water matrices (especially wastewater), and the need for reliable quantification.

LC-MS/MS is the cornerstone technique for this purpose, offering the necessary selectivity and sensitivity through the use of multiple reaction monitoring (MRM). sciex.com Method development involves optimizing parameters such as chromatographic separation (e.g., using reversed-phase C18 or C8 columns), mobile phase composition, and mass spectrometric conditions (e.g., electrospray ionization in positive or negative mode, and specific MRM transitions for each analyte and internal standard). ingenieria-analitica.comntu.edu.sgmdpi.com

The incorporation of isotopically labeled internal standards, such as this compound or Iohexol-d5, is a key aspect of method development for accurate trace analysis. ingenieria-analitica.comntu.edu.sgresearchgate.net These standards help to account for variations in ionization efficiency caused by matrix effects, which can be significant in environmental samples. They also aid in correcting for any loss of analyte during sample preparation steps like extraction and concentration.

Both SPE-based methods and direct injection methods have been developed and validated for the analysis of ICMs in water. researchgate.netntu.edu.sg SPE offers the advantage of pre-concentrating the analytes, leading to lower detection limits, but can be time-consuming and may result in some analyte loss. ntu.edu.sg Direct injection methods are faster and simpler but may have higher detection limits. researchgate.netntu.edu.sg The choice of method depends on the required sensitivity and the nature of the environmental matrix.

Validation of developed methods involves assessing parameters such as linearity, accuracy, precision, method detection limits (MDLs), and matrix effects. researchgate.netresearchgate.net Studies have shown good linearity and recovery rates for Iohexol analysis using LC-MS/MS with appropriate internal standards. researchgate.net Matrix effects are typically evaluated by comparing the signal response of analytes in the matrix to those in a pure solvent, and the use of isotopically labeled standards is the most effective way to compensate for these effects. ingenieria-analitica.comresearchgate.netlabrulez.com

Fate and Transformation Studies of Deuterated Iohexol in Environmental Systems

Understanding the environmental fate and transformation of Iohexol is essential to assess its persistence and potential impact on ecosystems. Deuterated analogues like this compound play a vital role in these studies by enabling researchers to track the degradation of the parent compound and identify transformation products.

While Iohexol is known for its relatively high stability and limited biodegradability in conventional wastewater treatment, it can undergo transformation in the environment through processes such as biotransformation and photodegradation. researchgate.netnih.govnih.govacs.org Studies investigating the removal of Iohexol in biological treatment systems, such as moving bed biofilm reactors (MBBR), have shown significant removal percentages and the formation of numerous biotransformation products. nih.gov

Phototransformation of Iohexol can also occur, particularly in surface waters exposed to sunlight. Studies have investigated the photodegradation of Iohexol in wastewater effluents, identifying phototransformation products. nih.govacs.org The use of deuterated Iohexol in these studies allows for the accurate quantification of the remaining parent compound over time and helps in distinguishing between the transformation products of native Iohexol and any background contamination.

Furthermore, interactions with the environmental matrix can influence the fate of Iohexol. For example, studies have indicated the potential for Iohexol to form complexes with divalent metal ions present in wastewater, which could affect its behavior and removal in treatment processes. researchgate.net

By using deuterated Iohexol as an internal standard, researchers can accurately measure the concentration of the parent compound throughout fate and transformation experiments, providing reliable data on degradation rates and pathways. Monitoring the appearance and disappearance of transformation products, often also identified and quantified using LC-MS/MS, provides insights into the specific chemical reactions occurring in the environment. nih.govnih.gov

The study of Iohexol and its transformation products can also serve as indicators for specific environmental processes, such as the intrusion of reclaimed water used for irrigation into other water bodies. nih.gov The presence and relative abundance of Iohexol and its transformation products, along with stable markers like sucralose, can help differentiate between sources and understand transport pathways in the urban water cycle. nih.gov

Future Directions and Emerging Research Areas

Integration of Iohexol-d3 into Multi-Analyte Research Platforms

The integration of this compound into multi-analyte research platforms represents a significant future direction. These platforms aim to simultaneously quantify multiple biomarkers or compounds within a single sample, providing a more comprehensive understanding of physiological and pathological processes. LC-MS/MS-based methods are particularly well-suited for such platforms due to their sensitivity and specificity, and stable isotope-labeled standards like this compound are crucial for accurate quantification in complex biological matrices uliege.beresearchgate.net.

Research is exploring the simultaneous determination of Iohexol (B1672079) and other markers of kidney function or injury, such as creatinine (B1669602) and urinary biomarkers like neutrophil gelatinase-associated lipocalin (NGAL) and kidney injury molecule-1 (KIM-1), within a single analytical run nih.govcore.ac.uk. The use of this compound as an internal standard in these multi-analyte panels ensures the reliability of the data obtained for Iohexol, which can then be correlated with the levels of other measured analytes. This approach is valuable in preclinical studies, for instance, in evaluating drug-induced kidney injury where changes in GFR (assessed by iohexol clearance) need to be correlated with early markers of tubular damage nih.gov.

Furthermore, multi-analyte platforms incorporating this compound could extend beyond kidney function assessment. Given the use of stable isotope labeling in metabolomics and lipidomics uliege.bemdpi.com, this compound could potentially be integrated into platforms designed to study the interplay between kidney function and metabolic changes in various disease states. For example, simultaneous measurement of Iohexol (for GFR) and specific metabolites could provide deeper insights into the systemic effects of kidney dysfunction or the impact of interventions.

Advancements in Isotopic Labeling Techniques for Complex Contrast Agents

While this compound is a commercially available stable isotope-labeled standard, advancements in isotopic labeling techniques could lead to the development of new deuterated forms of iohexol or other complex iodinated contrast agents with specific labeling patterns acanthusresearch.comacanthusresearch.com. These advancements could address current limitations, such as the cost of highly enriched isotopes or the potential for hydrogen-deuterium exchange in certain molecular positions nih.govresearchgate.net.

Future research may focus on developing more efficient and cost-effective methods for synthesizing deuterated contrast agents. This could involve exploring novel synthetic routes or enzymatic methods that allow for precise incorporation of deuterium (B1214612) atoms at specific, stable positions within the molecule. The goal would be to create labeled analogs that are isotopically stable under various experimental conditions and matrices, ensuring their reliability as internal standards or tracers researchgate.net.

Moreover, advancements in labeling techniques could facilitate the creation of contrast agents labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), in addition to deuterium. Multi-isotopic labeling could provide even greater flexibility and accuracy in complex analytical scenarios, allowing for the simultaneous tracking of different forms of the contrast agent or its metabolites. Such advancements would be particularly relevant for studying the environmental fate of contrast agents or their transformation products in biological or environmental systems ub.edukobv.deresearchgate.net.

Novel Research Applications of this compound beyond GFR Measurement in Preclinical Studies

While Iohexol's primary research application is GFR measurement, the use of this compound opens possibilities for novel applications in preclinical studies that go beyond simple clearance assessments. The stable isotope label allows this compound to be used as a tracer to investigate aspects of contrast agent distribution, metabolism (though minimal for iohexol), and interaction with biological systems with high precision using mass spectrometry veeprho.com.

One potential area is the investigation of tissue distribution and pharmacokinetics in specific organs or disease models. By administering labeled this compound and analyzing tissue samples using sensitive mass spectrometric methods, researchers could gain detailed information on how the contrast agent is distributed and eliminated at a tissue level, which might be relevant in studies of tissue perfusion or barrier function rsna.orgmdpi.com.

Another emerging area could involve using this compound to study the impact of various physiological or pathological conditions on the handling of small, freely filtered molecules by the kidneys or other excretory organs. For instance, in models of acute kidney injury, tracking the clearance and distribution of this compound could provide insights into the specific mechanisms of injury affecting glomerular filtration and tubular transport nih.gov.

Furthermore, this compound could be valuable in preclinical studies evaluating novel drug delivery systems or imaging probes based on iodinated compounds. By conjugating this compound to nanoparticles or other carrier systems, researchers could precisely track the in vivo behavior of these constructs using the deuterium label as a highly sensitive tag detectable by mass spectrometry mdpi.comnih.gov.

Standardization of Research Methodologies Involving Deuterated Iohexol

As the use of deuterated iohexol, including this compound, becomes more widespread in research, the need for standardization of research methodologies is increasingly apparent. Standardization is crucial for ensuring the comparability and reproducibility of results across different laboratories and studies sci-hub.st.

Future efforts should focus on developing standardized protocols for the synthesis, characterization, and quality control of deuterated iohexol standards. This includes defining acceptable isotopic purity levels and establishing standardized analytical methods (e.g., LC-MS/MS) for their quantification in various biological and environmental matrices.

Furthermore, standardization is needed for the experimental procedures involving the use of deuterated iohexol in preclinical studies, particularly for GFR measurement. This would involve establishing guidelines for dosing, sampling times, sample collection and storage, and data analysis methods. Standardized protocols for microsampling techniques, such as volumetric absorptive microsampling (VAMS), which are increasingly used with iohexol for GFR assessment in animal models, are also essential nih.govnih.govresearchgate.net.

The development of certified reference materials for deuterated iohexol would also significantly contribute to standardization efforts, providing researchers with reliable materials for method validation and quality control. Collaborative studies and inter-laboratory comparisons would be valuable in establishing the robustness and reliability of standardized methodologies involving this compound.

Q & A

Q. What are the critical physicochemical properties of Iohexol-d3 that influence its utility in pharmacokinetic studies?

this compound’s solubility in aqueous and organic solvents, stability across pH ranges (e.g., 4–9), and isotopic purity (>98%) directly affect its use as a tracer. Researchers should validate these properties via nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for isotopic enrichment .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) is preferred due to its sensitivity (detection limits <1 ng/mL) and specificity. For non-invasive studies, isotopic dilution analysis using inductively coupled plasma MS (ICP-MS) can quantify iodine-d3 isotopes .

Q. How does isotopic purity impact experimental outcomes in tracer studies?

Lower isotopic purity (<95%) introduces signal interference in MS, skewing pharmacokinetic parameters like clearance rates. Regular batch verification via isotopic ratio MS (IR-MS) and calibration against certified reference materials is essential .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

Store this compound in inert, airtight containers at -20°C to prevent photodegradation. Use fume hoods for reconstitution, and adhere to institutional chemical hygiene plans, including PPE (gloves, lab coats) and spill containment protocols .

Advanced Research Questions

Q. How can experimental designs assess this compound stability under varying physiological conditions?

Simulate physiological environments (e.g., gastric pH 1.5–3.5, plasma pH 7.4) and monitor degradation via accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. What strategies resolve discrepancies in this compound concentration measurements between HPLC and MS?

Cross-validate methods using standard addition curves and assess matrix effects (e.g., ion suppression in MS). Replicate measurements with internal standards (e.g., deuterated analogs) to correct for recovery variations .

Q. How should researchers optimize this compound extraction from complex biological samples?

Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges achieves >90% recovery. Validate with spike-and-recovery experiments in representative matrices (e.g., plasma, urine) and adjust pH to minimize protein binding .

Q. What statistical approaches are suitable for analyzing this compound’s renal clearance variability in longitudinal studies?

Use mixed-effects models to account for inter-subject variability. Bootstrap resampling (1,000 iterations) can assess confidence intervals for non-normally distributed clearance rates .

Q. How can this compound be integrated into multi-modal imaging studies without compromising data integrity?

Co-administer with non-deuterated Iohexol and employ spectral unmixing algorithms in imaging modalities (e.g., CT/MRI). Validate spatial resolution and signal overlap thresholds in phantom studies prior to in vivo application .

Q. What methodologies validate this compound’s absence of metabolic interference in tracer studies?

Conduct in vitro hepatocyte assays to monitor cytochrome P450 interactions. Compare metabolite profiles (via LC-MS) of this compound and its non-deuterated counterpart to identify isotopic effects .

Data Contradiction & Interpretation

Q. How should researchers address conflicting results in this compound’s plasma protein binding across studies?

Re-evaluate assay conditions (e.g., temperature, anticoagulants). Use equilibrium dialysis with radiolabeled this compound to differentiate true binding from matrix artifacts. Meta-analyze historical data to identify confounding variables (e.g., albumin concentration) .

Q. What steps mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles during synthesis, tracking critical process parameters (CPPs) like reaction temperature and deuterium gas purity. Use orthogonal analytical methods (NMR, IR-MS) for batch release .

Ethical & Compliance Considerations

Q. How can researchers ensure ethical use of this compound in human trials?

Submit protocols to institutional review boards (IRBs) with toxicity data (e.g., LD50 in rodents) and radiation exposure estimates (for imaging studies). Include informed consent forms detailing deuterium’s biological inertness .

Q. What documentation is required for this compound disposal under EPA guidelines?

Follow hazardous waste regulations (40 CFR 261) for iodine-containing compounds. Document disposal via incineration at licensed facilities and maintain chain-of-custody records .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.